Home > Products > Screening Compounds P46671 > 1-deoxygalactonojirimycin
1-deoxygalactonojirimycin - 108147-54-2

1-deoxygalactonojirimycin

Catalog Number: EVT-276368
CAS Number: 108147-54-2
Molecular Formula: C6H13NO4
Molecular Weight: 163.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Deoxygalactonojirimycin, also known as 1-deoxygalactonojirimycin, is an iminosugar that acts as a potent inhibitor of α-galactosidase A (α-Gal A). [, , ] It is classified as a pharmacological chaperone, a small molecule that can bind to and stabilize specific misfolded mutant proteins, facilitating their proper folding and trafficking to their target location. [, , ] In scientific research, 1-Deoxygalactonojirimycin is primarily used for studying and potentially treating Fabry disease, a lysosomal storage disorder caused by mutations in the GLA gene that lead to α-Gal A deficiency. [, , , , , , ]

Future Directions
  • Optimizing the selection of patients for chaperone therapy: Further research is needed to refine the criteria for identifying "amenable" mutations and to develop more sensitive and predictive assays for assessing individual patient responsiveness to 1-Deoxygalactonojirimycin. [, , , , , ]
  • Developing next-generation pharmacological chaperones: Research efforts are focused on designing new chaperones with improved potency, selectivity, and pharmacokinetic properties for treating Fabry disease and other protein misfolding disorders. []
  • Investigating the long-term effects of chaperone therapy: Longitudinal studies are crucial to fully evaluate the long-term efficacy and safety of 1-Deoxygalactonojirimycin in managing Fabry disease. [, , ]
  • Exploring combination therapies: Further research is needed to determine the optimal combination strategies for 1-Deoxygalactonojirimycin with other therapeutic modalities, such as enzyme replacement therapy or substrate reduction therapy, to enhance treatment outcomes in Fabry disease. []

α-Galacto-homonojirimycin

  • Compound Description: α-Galacto-homonojirimycin is a potent inhibitor of α-galactosidase A (α-Gal A). It demonstrates significant enhancement of intracellular α-Gal A activity in Fabry lymphoblasts, albeit with lower potency compared to 1-deoxygalactonojirimycin.

α-allo-Homonojirimycin

  • Compound Description: α-allo-Homonojirimycin exhibits inhibitory activity against α-Gal A. While demonstrating the ability to enhance intracellular α-Gal A activity in Fabry lymphoblasts, it does so to a lesser extent compared to 1-deoxygalactonojirimycin.

β-1-C-Butyl-deoxygalactonojirimycin

  • Compound Description: β-1-C-Butyl-deoxygalactonojirimycin is an effective inhibitor of α-Gal A and exhibits the ability to enhance intracellular α-Gal A activity in Fabry lymphoblasts.

N-Alkylated 1-deoxygalactonojirimycin Derivatives

  • Compound Description: N-Alkylation of 1-deoxygalactonojirimycin involves substituting the hydrogen atom on the nitrogen atom with an alkyl group. This modification is reported to significantly diminish or even abolish the inhibitory activity of 1-deoxygalactonojirimycin towards α-Gal A.

2-Deoxy-1-deoxygalactonojirimycin

  • Compound Description: 2-Deoxy-1-deoxygalactonojirimycin is a derivative of 1-deoxygalactonojirimycin where the hydroxyl group at the C-2 position is replaced with a hydrogen atom. This modification is reported to significantly diminish or even abolish the inhibitory activity of 1-deoxygalactonojirimycin towards α-Gal A.

3-epi-1-deoxygalactonojirimycin

  • Compound Description: 3-epi-1-deoxygalactonojirimycin is a derivative of 1-deoxygalactonojirimycin where the configuration of the hydroxyl group at the C-3 position is changed from axial to equatorial, essentially creating its epimer at that specific carbon atom. This modification is reported to significantly diminish or even abolish the inhibitory activity of 1-deoxygalactonojirimycin towards α-Gal A.

Galactose

  • Compound Description: Galactose is a monosaccharide sugar that is a key component of glycosphingolipids, the molecules that accumulate in Fabry disease due to α-Gal A deficiency. Research indicates that galactose can function as a pharmacological chaperone for some α-Gal A mutants, enhancing their stability and activity.

1-Deoxygalactonojirimycin-arylthioureas (DGJ-ArTs)

  • Compound Description: DGJ-ArTs are a novel class of amphiphilic pharmacological chaperones specifically designed for Fabry disease. They consist of 1-deoxygalactonojirimycin conjugated to an arylthiourea moiety. These compounds demonstrate enhanced binding affinity to α-Gal A and exhibit efficacy in stabilizing the enzyme and restoring its trafficking. Studies have shown that DGJ-ArTs effectively reduce globotriaosylceramide (Gb3) accumulation and improve autophagy impairments in Fabry disease cell cultures.

2,6-Dithiopurine

  • Compound Description: 2,6-Dithiopurine is a drug-like compound identified through in silico docking studies as a potential allosteric modulator of α-Gal A. It demonstrates the ability to stabilize α-Gal A in vitro and has shown promise in rescuing a specific α-Gal A mutant that does not respond to traditional pharmacological chaperones like 1-deoxygalactonojirimycin or galactose.

N-Octyl-4-epi-β-valienamine (NOEV)

  • Compound Description: NOEV is a chemical chaperone specifically designed for β-galactosidase deficiency disorders, such as GM1-gangliosidosis and Morquio B disease. It effectively elevates intracellular enzyme activity in patient fibroblasts and model mice, and exhibits the ability to cross the blood-brain barrier.
Synthesis Analysis

Migalastat is synthesized through a multi-step chemical process that involves several key intermediates. The synthesis typically begins with a derivative of D-galactose, which can be sourced commercially or prepared from galactose using established methods. The synthesis involves various reactions including hydrogenation and protection-deprotection steps to achieve the desired stereochemical configuration .

Key parameters in the synthesis include:

  • Reducing Agents: Sodium cyanoborohydride is often used as a reducing agent, necessitating careful handling due to its toxicity .
  • Purification: Final products are purified via chromatography to achieve high yield and purity.
  • Characterization: The synthesized compound is characterized using techniques such as X-ray powder diffraction (XRPD) to confirm its crystalline form and purity .
Molecular Structure Analysis

The molecular formula of migalastat hydrochloride is C₁₃H₁₈ClN₃O₄, and its molecular weight is approximately 303.75 g/mol. The compound's structure features a hydroxyl group and an amine group that play critical roles in its binding affinity to the target enzyme. The stereochemistry is vital for its function, as it allows for optimal interaction with alpha-galactosidase A .

Structural Data

  • Stereogenic Centers: Four centers contribute to its specific biological activity.
  • Crystalline Form: Identified as Form I, with specific XRPD patterns confirming its solid-state structure .
Chemical Reactions Analysis

Migalastat undergoes several important chemical reactions within the body:

  • Binding Reaction: It binds reversibly to the active site of alpha-galactosidase A, stabilizing the enzyme and facilitating its transport to lysosomes .
  • Dissociation Reaction: At lower pH levels in lysosomes, migalastat dissociates from the enzyme, allowing it to catalyze the breakdown of glycosphingolipids such as globotriaosylceramide and globotriaosylsphingosine .
Mechanism of Action

Migalastat functions by stabilizing misfolded forms of alpha-galactosidase A, enabling their proper trafficking from the endoplasmic reticulum to lysosomes. This mechanism is particularly relevant for patients with specific mutations that lead to unstable enzyme forms.

Key Mechanistic Insights

  • Binding Affinity: Ki values for binding to recombinant human alpha-galactosidase A are around 10 nM, indicating high affinity .
  • Enzyme Stabilization: It enhances the stability and activity of both wild-type and mutant forms of alpha-galactosidase A, with IC50 values ranging from 20 to 90 nM for various species .
Physical and Chemical Properties Analysis

Migalastat exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and exhibits stability under various pH conditions.
  • Half-life: The mean elimination half-life ranges from approximately 3 to 5 hours after oral administration .
  • Volume of Distribution: The volume of distribution indicates extensive tissue distribution (77 to 133 L) beyond total body water (42 L) .
Applications

Migalastat is primarily indicated for treating Fabry disease in patients with amenable mutations. Its role as a pharmacological chaperone represents a significant advancement in enzyme replacement therapy. Clinical studies have demonstrated its effectiveness in increasing levels of functional alpha-galactosidase A in patients' tissues, leading to improved clinical outcomes.

Scientific Applications

  • Clinical Use: Approved for use in patients with specific genetic profiles.
  • Research Tool: Utilized in studies investigating enzyme stability and function related to lysosomal storage disorders.

Properties

CAS Number

108147-54-2

Product Name

Migalastat

IUPAC Name

(2R,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5+,6-/m1/s1

InChI Key

LXBIFEVIBLOUGU-DPYQTVNSSA-N

SMILES

C1C(C(C(C(N1)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

1-butyl-2-(hydroxylmethyl)piperidine-3,4,5-triol
1-deoxy-galactonojirimycin
1-deoxygalacto-nojirimycin
1-deoxygalactonojirimycin
AT1001 deoxyjirimycin
Galafold
GR181413A
lucerastat
migalastat
migalastat HCl
migalastat hydrochloride
N-butyldeoxygalacto-nojirimycin
N-butyldeoxygalactonojirimycin
NB-DGJ

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@H](N1)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.